molecular formula C8H7BrN2O3 B8131451 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrate

6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrate

Cat. No.: B8131451
M. Wt: 259.06 g/mol
InChI Key: UEWNEJJRBRITCP-UHFFFAOYSA-N
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Description

6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrate is a heterocyclic compound with the molecular formula C8H5BrN2O2·H2O. It is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry . The presence of a bromine atom at the 6-position and a carboxylic acid group at the 2-position makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrate typically involves the cyclization of 5-bromo-2-aminopyridine with ethyl bromopyruvate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetonitrile . The resulting product is then hydrolyzed to yield the carboxylic acid derivative.

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrate has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.

    6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid: Contains a fluorine atom at the 6-position.

    6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid: Contains an iodine atom at the 6-position.

Uniqueness

6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrate is unique due to the presence of the bromine atom, which can participate in various substitution and coupling reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

6-bromoimidazo[1,2-a]pyridine-2-carboxylic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2.H2O/c9-5-1-2-7-10-6(8(12)13)4-11(7)3-5;/h1-4H,(H,12,13);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEWNEJJRBRITCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1Br)C(=O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.06 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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